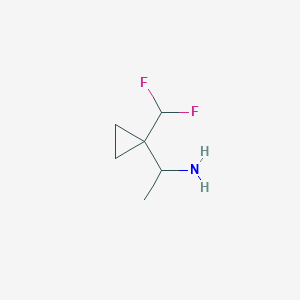

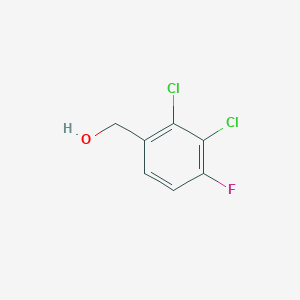

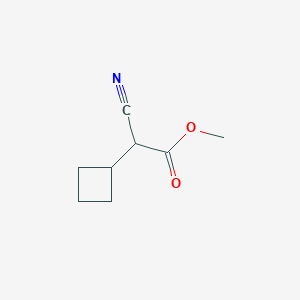

![molecular formula C35H41N7O2 B1459924 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate CAS No. 1016900-25-6](/img/structure/B1459924.png)

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Migraine Relief

Rizatriptan is primarily used for the treatment of migraine headaches. It functions as a selective 5-HT1B/1D receptor agonist, which helps in the constriction of blood vessels around the brain, thereby alleviating migraine pain . The compound’s efficacy in providing rapid relief from migraine symptoms makes it a valuable therapeutic agent in neurology.

Orally Disintegrating Tablet (ODT) Formulation

The development of orally disintegrating tablets (ODTs) containing Rizatriptan offers a novel delivery system for patients who experience nausea and vomiting during migraines, making it difficult to swallow conventional tablets. This formulation allows the tablet to dissolve on the tongue and be absorbed without the need for water, providing faster relief .

Fast Dissolving Films

Rizatriptan-loaded oral fast dissolving films (ODFs) are designed to disintegrate rapidly when placed on the tongue, ensuring quick drug release and absorption. This dosage form is particularly beneficial for patients with swallowing difficulties and can improve patient compliance .

Pharmaceutical Analysis

Rizatriptan is also used as a reference material in pharmaceutical analysis. Its well-defined characteristics allow for the validation of analytical methods such as UV spectrophotometry, which is crucial for ensuring the quality and consistency of pharmaceutical products .

Nasal Spray Formulations

Rizatriptan has been formulated into nasal sprays to provide an alternative route of administration. This is particularly useful for patients who require immediate relief from acute migraine attacks and cannot take oral medications .

Superdisintegrant Research

Research into superdisintegrants for ODTs has included Rizatriptan as a model drug. The study of natural and synthetic superdisintegrants can lead to the development of more effective and rapid-acting ODTs for various medications .

Solid-State Characterization

The compound’s solid-state properties are studied to understand its stability, solubility, and formulation potential. This research is essential for the development of stable and effective pharmaceutical products .

Wirkmechanismus

Target of Action

Rizatriptan Dimer Benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found in cranial arteries and play a significant role in the regulation of blood flow in the brain .

Mode of Action

Rizatriptan Dimer Benzoate acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Biochemical Pathways

Its action on the serotonin 5-ht 1b and 5-ht 1d receptors leads to vasoconstriction in the cranial arteries . This vasoconstriction can reduce the sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine .

Pharmacokinetics

Rizatriptan Dimer Benzoate is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . It is excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan Dimer Benzoate in males and females ranges from two to three hours .

Result of Action

The action of Rizatriptan Dimer Benzoate results in the constriction of brain blood vessels and the blocking of pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . This leads to the relief of migraine symptoms.

Action Environment

The action of Rizatriptan Dimer Benzoate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity.

Eigenschaften

IUPAC Name |

benzoic acid;2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N7.C7H6O2/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35;8-7(9)6-4-2-1-3-5-6/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYHZTFPAMAFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

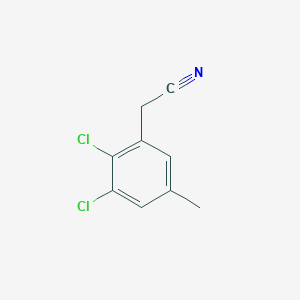

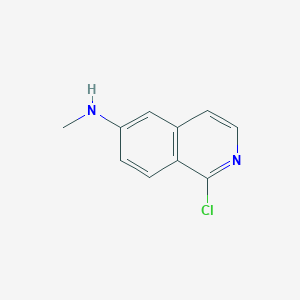

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)